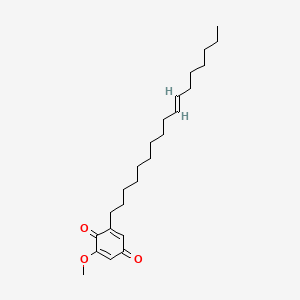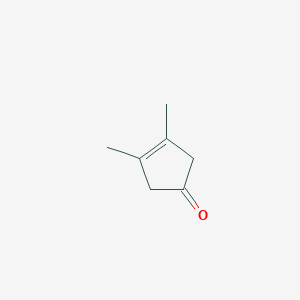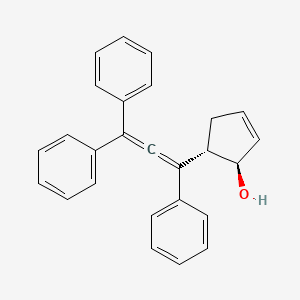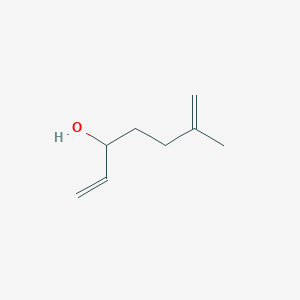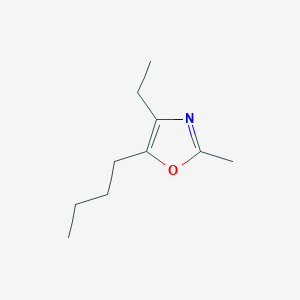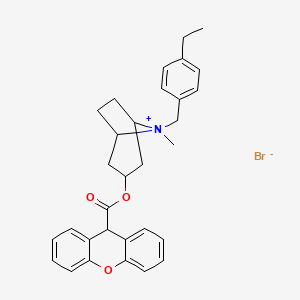
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is a complex organic compound that combines the structural features of tropinium, xanthene, and benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the tropinium and xanthene derivatives. The key steps include:
Formation of Tropinium Derivative: This involves the reaction of tropine with p-ethylbenzyl bromide under basic conditions to form the tropinium salt.
Synthesis of Xanthene Derivative: Xanthene-9-carboxylic acid is prepared through the condensation of salicylic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride.
Coupling Reaction: The final step involves the coupling of the tropinium salt with xanthene-9-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
科学研究应用
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
Tropinium Derivatives: Compounds like tropine and tropinone share the tropinium core structure.
Xanthene Derivatives: Compounds such as fluorescein and eosin contain the xanthene scaffold.
Benzyl Derivatives: Compounds like benzyl chloride and benzyl alcohol have similar benzyl groups.
Uniqueness
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
属性
CAS 编号 |
78371-77-4 |
|---|---|
分子式 |
C31H34BrNO3 |
分子量 |
548.5 g/mol |
IUPAC 名称 |
[8-[(4-ethylphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C31H34NO3.BrH/c1-3-21-12-14-22(15-13-21)20-32(2)23-16-17-24(32)19-25(18-23)34-31(33)30-26-8-4-6-10-28(26)35-29-11-7-5-9-27(29)30;/h4-15,23-25,30H,3,16-20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HYIYHLJCKIUUCL-UHFFFAOYSA-M |
规范 SMILES |
CCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


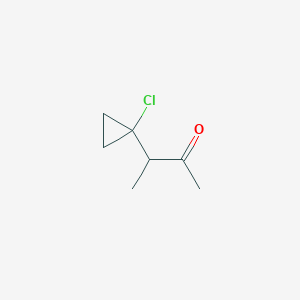
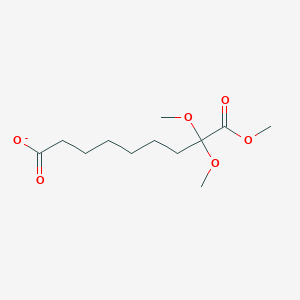
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)


